3-CYCLOHEXYL-N-[3-(3-CYCLOHEXYLPROPANAMIDO)PROPYL]PROPANAMIDE
Overview
Description
3-CYCLOHEXYL-N-[3-(3-CYCLOHEXYLPROPANAMIDO)PROPYL]PROPANAMIDE is an organic compound with a complex structure. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its cyclohexyl groups, which are six-membered carbon rings, and its propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYL-N-[3-(3-CYCLOHEXYLPROPANAMIDO)PROPYL]PROPANAMIDE typically involves the reaction of cyclohexylamine with a suitable propanoyl chloride derivative. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general steps are as follows:
Formation of the Amide Bond: Cyclohexylamine reacts with propanoyl chloride in the presence of a base such as triethylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOHEXYL-N-[3-(3-CYCLOHEXYLPROPANAMIDO)PROPYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the cyclohexyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or cyclohexyl derivatives.
Scientific Research Applications
3-CYCLOHEXYL-N-[3-(3-CYCLOHEXYLPROPANAMIDO)PROPYL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 3-CYCLOHEXYL-N-[3-(3-CYCLOHEXYLPROPANAMIDO)PROPYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The cyclohexyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-CYCLOHEXYL-N-[3-(METHYLAMINO)PROPYL]PROPANAMIDE: Contains a methylamino group instead of the cyclohexylpropanamido group.
N,N′-(1,4-PIPERAZINEDIYLDI-3,1-PROPANEDIYL)BIS(3-CYCLOHEXYLPROPANAMIDE): Features a piperazine ring linking two cyclohexylpropanamide groups.
Uniqueness
3-CYCLOHEXYL-N-[3-(3-CYCLOHEXYLPROPANAMIDO)PROPYL]PROPANAMIDE is unique due to its dual cyclohexyl groups and its specific amide linkage, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-cyclohexyl-N-[3-(3-cyclohexylpropanoylamino)propyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N2O2/c24-20(14-12-18-8-3-1-4-9-18)22-16-7-17-23-21(25)15-13-19-10-5-2-6-11-19/h18-19H,1-17H2,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZQWQYYTRSDBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCCNC(=O)CCC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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